CID 16170200
Description
Properties
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNLLBUOHPVGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)[NH3+])O)O)O)C(=O)[O-])OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)[NH3+])O)O)O)C(=O)[O-])OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H97Cl2N9O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1879.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 16170200” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 16170200” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties for use in various applications.
Scientific Research Applications
Compound “CID 16170200” has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: Compound “this compound” is used in the production of materials with specialized properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of compound “CID 16170200” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Consult PubChem or Chemical Databases
CID 16170200 is a PubChem Compound Identifier. Accessing its entry on PubChem would provide structural, pharmacological, and physicochemical data, as well as links to related compounds. For example:
- Structural analogs : Use PubChem’s "Similar Compounds" tool to identify compounds with shared functional groups or scaffolds.
- Functional analogs : Search for compounds with similar biological activities or applications using bioactivity data.
Review Specialized Literature
If this compound is a novel or niche compound, search for peer-reviewed articles via platforms like PubMed, SciFinder, or Reaxys. Key search terms might include:
- IUPAC name (derived from PubChem)
- Biological targets (e.g., enzymes, receptors)
- Therapeutic applications (e.g., anticancer, antimicrobial)
Leverage Comparative Frameworks
If structural or functional analogs are identified, compare them using the following criteria (example template):
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Compound A (CID: X) | Compound B (CID: Y) |
|---|---|---|---|
| Molecular Formula | (From PubChem) | C₁₅H₂₀O₃ | C₁₈H₂₅NO₄ |
| Molecular Weight | (From PubChem) | 248.32 g/mol | 331.40 g/mol |
| Biological Target | (e.g., Kinase X) | Kinase X (IC₅₀: 5 nM) | Protease Y (IC₅₀: 8 nM) |
| Solubility (LogP) | 2.1 | 3.5 | 1.8 |
| Therapeutic Use | Anticancer | Antiviral | Anti-inflammatory |
| Synthetic Complexity | High | Moderate | Low |
Address Limitations
- Data Availability: If this compound is understudied, note the lack of peer-reviewed data and emphasize computational predictions (e.g., QSAR modeling, docking studies).
- Contradictions : Highlight discrepancies in bioactivity or toxicity profiles across sources, if applicable.
Recommendations for Future Research
- Mechanistic Studies : Investigate the compound’s mode of action using in vitro assays.
- SAR Analysis : Modify functional groups to explore structure-activity relationships.
- Pharmacokinetic Profiling : Assess absorption, distribution, metabolism, and excretion (ADME) properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
